molecular formula C16H35ClN2OS2 B13734611 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride CAS No. 15386-70-6

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride

Cat. No.: B13734611
CAS No.: 15386-70-6
M. Wt: 371.0 g/mol
InChI Key: GZTPMBFNRJJIGK-UHFFFAOYSA-N
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Description

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is a synthetic organic compound characterized by a disulfide (-S-S-) bridge connecting two distinct moieties: a 2-acetamidoethyl group and a 2-(decylamino)ethyl group. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications. For instance, disulfide-containing compounds often exhibit redox-sensitive behavior, making them relevant in drug delivery or enzyme inhibition contexts .

Properties

CAS No.

15386-70-6

Molecular Formula

C16H35ClN2OS2

Molecular Weight

371.0 g/mol

IUPAC Name

2-(2-acetamidoethyldisulfanyl)ethyl-decylazanium;chloride

InChI

InChI=1S/C16H34N2OS2.ClH/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19;/h17H,3-15H2,1-2H3,(H,18,19);1H

InChI Key

GZTPMBFNRJJIGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH2+]CCSSCCNC(=O)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the reaction of 2-acetamidoethyl disulfide with decylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating protein function through disulfide bond formation and reduction.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound can modulate redox states and participate in signaling pathways that depend on disulfide bond dynamics.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Functional Groups Molecular Features Reference
2-Acetamidoethyl 2-(decylamino)ethyl disulfide Disulfide, acetamido, decylamino Hydrochloride salt, branched alkyl chain Target
S,S-bis(2-acetamidoethyl) 2-allylpropanebis(thioate) (Compound 11) Bis-thioate, allyl, acetamido Double thioester linkage, allyl group
Telavancin Hydrochloride Decylaminoethyl, phosphonomethyl, glycopeptide Complex macrocyclic structure
Arhalofenate 2-Acetamidoethyl ester, trifluoromethylphenoxy Ester linkage, uricosuric activity

Key Observations:

  • The target compound shares the 2-acetamidoethyl group with Arhalofenate and Compound 11, which may influence solubility and metabolic stability .
  • The decylaminoethyl moiety is structurally analogous to the decylaminoethyl group in Telavancin, a glycopeptide antibiotic. This long alkyl chain may enhance membrane permeability or hydrophobic interactions .
  • Unlike Telavancin, the target compound lacks a macrocyclic backbone, suggesting differences in biological targets and mechanisms.

Physicochemical Properties

Table 2: Physicochemical Profiles

Compound Name Molecular Weight (g/mol) Solubility (HCl salt) Hydrophobicity (LogP est.)
2-Acetamidoethyl 2-(decylamino)ethyl disulfide ~500–600* High (aqueous) Moderate (~2.5–3.5)
Compound 11 ~400–450 Moderate Low (~1.8)
Telavancin Hydrochloride 1792.10 High High (~4.0)
Arhalofenate ~450–500 Moderate (ester) Moderate (~3.0)

Notes:

  • *Estimated molecular weight based on structural analogs.
  • The hydrochloride salt in the target compound likely improves solubility compared to non-ionic analogs like Compound 11 .
  • Telavancin’s high molecular weight and hydrophobicity reflect its complex glycopeptide structure, contrasting with the simpler disulfide scaffold of the target compound .

Functional and Pharmacological Comparisons

Table 3: Functional Activities

Compound Name Primary Activity Clinical/Experimental Relevance Reference
2-Acetamidoethyl 2-(decylamino)ethyl disulfide Unknown (hypothetical: redox-active) Potential use in drug delivery or enzyme modulation
Compound 11 Allylmalonyl thioester intermediate Biosynthetic precursor in FK506 production
Telavancin Hydrochloride Antibiotic (vancomycin derivative) Treats Gram-positive infections
Arhalofenate URAT1 inhibitor, anti-inflammatory Phase III trials for gout

Key Insights:

  • Telavancin demonstrates the therapeutic relevance of decylaminoethyl groups in enhancing antimicrobial activity via membrane anchoring .
  • Arhalofenate highlights the pharmacological utility of acetamidoethyl esters in targeting uric acid transporters, suggesting similar moieties in the target compound might be optimized for specific receptor interactions .
  • The disulfide bridge in the target compound could enable redox-responsive behavior, a feature exploited in prodrug designs or intracellular drug release systems.

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